N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines a quinoline derivative with a methoxybenzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-11-5-6-14-12-15(9-10-17(14)21)20-19(23)16-7-3-4-8-18(16)24-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJWZGWHDXEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Methoxybenzamide
The target molecule decomposes into two primary fragments:
- 1-Acetyl-1,2,3,4-tetrahydroquinolin-6-amine : A reduced quinoline derivative bearing an acetyl-protected amine at position 1.
- 2-Methoxybenzoyl chloride : The acylating agent for introducing the benzamide moiety.
Key bond-forming steps include:
- Cyclization to form the tetrahydroquinoline ring.
- Acetylation of the secondary amine.
- Amide coupling between the tetrahydroquinoline amine and 2-methoxybenzoyl chloride.
Synthesis of 1-Acetyl-1,2,3,4-Tetrahydroquinolin-6-Amine
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is typically constructed via Bischler-Napieralski cyclization or reductive amination . A modified approach from bioRxiv () involves:
Step 1: Nitro Reduction and Cyclization
- Starting material: Methyl 4-fluoro-3-nitrobenzoate.
- Reduction of the nitro group using H₂/Pd-C or Zn/HCl yields the corresponding aniline.
- Cyclization with formaldehyde or paraformaldehyde under acidic conditions forms the tetrahydroquinoline ring.
Step 2: Acetylation
- Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) introduces the acetyl group at position 1.
Representative Protocol:
- Methyl 4-fluoro-3-nitrobenzoate (5.00 g, 25.1 mmol) is reduced with Zn/HCl to yield 3-amino-4-fluorobenzoic acid methyl ester .
- Cyclization with paraformaldehyde (3 eq) in HCl/EtOH at reflux forms 1,2,3,4-tetrahydroquinolin-6-amine .
- Acetylation with acetic anhydride (1.2 eq) in DCM/TEA (0°C, 2 h) gives 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine (yield: 85–92%).
Synthesis of 2-Methoxybenzoyl Chloride
Catalytic Hydration of 2-Methoxybenzonitrile
2-Methoxybenzamide is synthesized via hydration of 2-methoxybenzonitrile. Ambeed () reports two methods:
Method A: Copper-Catalyzed Hydration
Method B: Ruthenium-Catalyzed Hydration
Conversion to Acyl Chloride:
2-Methoxybenzamide is treated with oxalyl chloride (2 eq) in DCM (0°C to RT, 4 h) to yield 2-methoxybenzoyl chloride (quantitative conversion).
Amide Coupling: Final Assembly
HATU-Mediated Coupling
A protocol adapted from bioRxiv () employs HATU for amide bond formation:
Procedure :
- 1-Acetyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) and 2-methoxybenzoyl chloride (1.2 eq) are dissolved in DMF.
- HATU (1.1 eq) and DIPEA (3 eq) are added at 0°C.
- The mixture is stirred at 20°C for 2 h, quenched with H₂O, and extracted with EtOAc.
- Purification via silica gel chromatography (petroleum ether:EtOAc = 3:1) yields the target compound (yield: 70–78%).
Direct Coupling with Acyl Chloride
Alternative Method :
Optimization and Challenges
Regioselectivity in Acetylation
Over-acetylation at the tetrahydroquinoline’s aromatic amine is mitigated by:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is unique due to its specific combination of a quinoline derivative and a methoxybenzamide group, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a methoxybenzamide group. Its molecular formula is with a molecular weight of 330.4 g/mol. The presence of the acetyl group and methoxy substituents play crucial roles in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 941960-82-3 |
Antimicrobial Properties
Research indicates that compounds with sulfonamide functionalities, similar to those in this compound, exhibit significant antimicrobial activity. Sulfonamides inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thus demonstrating potential as antimicrobial agents .
Anticancer Activity
A study focusing on tetrahydroquinoline derivatives reported promising antitumor activity. Compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives showed lower IC50 values than Doxorubicin, a standard chemotherapy drug .
| Compound | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| N-(1-acetyl-...) | 12.5 | More potent |
| Doxorubicin | 37.5 | Reference |
Neuroprotective Effects
Tetrahydroquinoline derivatives have also been investigated for neuroprotective properties. The structural characteristics of this compound may confer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in metabolic pathways.
- Cellular Pathway Modulation : The tetrahydroquinoline structure may influence signaling pathways related to cell growth and apoptosis.
Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
A comparative analysis of the antimicrobial efficacy of this compound against standard pathogens revealed that it effectively inhibited growth at concentrations lower than traditional sulfonamides. This suggests enhanced potency potentially due to structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
